molecular formula C14H14N2O3 B2510907 Benzyl N-(5-methoxypyridin-2-yl)carbamate CAS No. 2055119-11-2

Benzyl N-(5-methoxypyridin-2-yl)carbamate

Cat. No. B2510907
M. Wt: 258.277
InChI Key: CGXPYKQEYQYUBW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves several key steps that could be adapted for the synthesis of Benzyl N-(5-methoxypyridin-2-yl)carbamate. For example, the first paper describes a microwave-assisted Mitsunobu reaction-Claisen rearrangement to introduce an alkyl side chain into a phenolic compound . This method could potentially be used to introduce the benzyl group into a methoxypyridine precursor. Additionally, the fourth paper discusses the regioselective methoxylation of pyridine derivatives, which is a crucial step that could be applied to the synthesis of the methoxypyridine moiety of Benzyl N-(5-methoxypyridin-2-yl)carbamate .

Molecular Structure Analysis

The molecular structure of Benzyl N-(5-methoxypyridin-2-yl)carbamate would likely involve a pyridine ring substituted with a methoxy group at the 5-position and a carbamate group at the 2-position. The benzyl group would be attached to the nitrogen of the carbamate. While the papers do not directly analyze this molecule, they do provide NMR and mass spectral data for similar compounds, which could be used as a reference for analyzing the structure of Benzyl N-(5-methoxypyridin-2-yl)carbamate .

Chemical Reactions Analysis

The chemical reactions involving carbamates typically include the formation and cleavage of the carbamate bond. The papers provided do not detail reactions specific to Benzyl N-(5-methoxypyridin-2-yl)carbamate, but they do describe synthetic routes and reactions for related compounds. For instance, the synthesis of antitumor agents involving cyclic alkenyl ethers with a Pd(II) catalyst could offer insights into the types of reactions that the benzyl carbamate moiety might undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of Benzyl N-(5-methoxypyridin-2-yl)carbamate, such as solubility, melting point, and reactivity, are not provided in the papers. However, the properties of similar compounds, such as their solubility in organic solvents and reactivity with nucleophiles, can be inferred from the synthesis and reactions described. For example, the efficient synthesis of a pyridine derivative with specific substituents suggests that the physical properties of the compound can be fine-tuned by altering the substituents on the pyridine ring .

Scientific Research Applications

Antimitotic Agents

Benzyl N-(5-methoxypyridin-2-yl)carbamate has been explored in the context of antimitotic agents. A study by Temple and Rener (1992) found that derivatives of a similar compound showed activity in several biological systems, indicating potential utility in antimitotic applications (Temple & Rener, 1992).

Inhibitors of Cholinesterase

Research by Magar et al. (2021) on benzyl carbamate derivatives revealed their efficacy as selective inhibitors of butyrylcholinesterase (BChE), with some compounds exhibiting more activity than clinically used alternatives. These findings suggest their potential use in conditions where cholinesterase inhibition is beneficial (Magar et al., 2021).

Leukotriene Synthesis Inhibition

A study by Hutchinson et al. (2009) discussed the synthesis of a methoxypyridine derivative that effectively inhibited leukotriene synthesis, suggesting possible applications in asthma and other related conditions (Hutchinson et al., 2009).

Prodrugs for Amidines

Research by Rahmathullah et al. (1999) explored carbamate analogues of certain compounds as prodrugs for treating Pneumocystis carinii pneumonia, demonstrating the potential of such derivatives in developing effective treatments (Rahmathullah et al., 1999).

N-Heterocyclic Carbene Gold(I) Complexes

A 2020 study investigated N-Heterocyclic carbene gold(I) complexes involving derivatives similar to benzyl N-(5-methoxypyridin-2-yl)carbamate. These complexes show potential as antiproliferative, anticancer, and antibacterial agents, highlighting another avenue of research for related compounds (Goetzfried et al., 2020).

properties

IUPAC Name

benzyl N-(5-methoxypyridin-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-18-12-7-8-13(15-9-12)16-14(17)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGXPYKQEYQYUBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C=C1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl N-(5-methoxypyridin-2-yl)carbamate

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